Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Properties
Molecular Formula |
C27H26FNO5 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3 |
InChI Key |
JSMIYSANCKIMND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a naphthol derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthofuran intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an appropriate electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, leading to altered cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Naphthofuran Derivatives with Modified Substituents
- Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate (CAS 379253-21-1) Key Difference: Replaces the morpholine group with a piperazine-carboxylate moiety.
Ethyl 5-(4-fluorophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate (CAS 421579-40-0)
Fluorophenyl-Morpholine Analogues
Compounds from EP 4,374,877 A2 (2024)
- (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... carboxamide
Ethyl Carboxylate Derivatives
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (CAS 741286-80-6)
- Key Difference: Simplifies the structure to a dioxobutanoate with a 2-fluorophenyl group.
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate (HI-2088)
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Hypothetical Property Comparison (Based on Structural Features)
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Bioactivity Potential |
|---|---|---|---|
| Target Compound | ~3.5 | ~0.1 (PBS) | Moderate (CNS targets) |
| Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate | ~2.8 | ~0.5 (PBS) | High (Kinase inhibition) |
| Ethyl 5-(4-fluorophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate | ~4.0 | ~0.05 (PBS) | Moderate (Antimicrobial) |
Research Findings and Limitations
- Morpholine vs. Piperazine : Morpholine’s oxygen atom may improve blood-brain barrier penetration compared to piperazine’s nitrogen .
- Fluorophenyl Positioning : The target compound’s 4-fluorophenyl group likely offers better metabolic stability than 2-fluorophenyl analogs due to reduced steric hindrance .
- Data Gaps : Experimental data on solubility, binding affinity, and toxicity are absent in the provided evidence, necessitating further studies.
Biological Activity
Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate (commonly referred to as compound 4550-6126) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a naphtho[1,2-b]furan core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FNO5 |
| IUPAC Name | This compound |
| SMILES | CCOC(c1c(C)oc(c2ccccc22)c1c(C(c(cc1)ccc1F)N1CCOCC1)c2O)=O |
| InChI Key | MDL Number (MFCD) |
Antiviral Properties
Research has indicated that compounds with similar naphtho[1,2-b]furan structures exhibit significant antiviral activity. For instance, a related compound was reported to have an IC50 value of 0.686 µM against the hepatitis C virus (HCV) in human liver-derived cell lines . This suggests that this compound may possess similar antiviral properties.
Antidepressant Effects
The compound's structural components, particularly the morpholine moiety, have been associated with antidepressant activity. Compounds containing morpholine derivatives have shown efficacy as selective serotonin receptor antagonists, which are crucial in treating depression . This indicates a potential pathway for the compound's application in mood disorders.
Case Studies and Research Findings
- Synthesis and Evaluation : A study highlighted the regioselective synthesis of naphtho[1,2-b]furan derivatives and their biological evaluation. It was found that these compounds had a broad spectrum of biological activities including antimicrobial and anticancer effects .
- Mechanistic Studies : Another investigation into related compounds revealed that they act on multiple pathways including COX inhibition and NF-kB signaling, which are relevant in inflammation and cancer progression . These findings suggest that this compound may also influence these pathways.
- In Vitro Studies : Various in vitro assays have been conducted on naphtho[1,2-b]furan derivatives to assess their cytotoxicity against different cancer cell lines. These studies often utilize cell viability assays such as MTT or XTT to quantify the effects .
Q & A
Q. What are the standard synthetic routes and key intermediates for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the naphthofuran core via acid- or base-catalyzed cyclization of naphthalene and furan precursors. Subsequent functionalization introduces the hydroxyl and methyl groups via electrophilic aromatic substitution. The morpholine and 4-fluorophenyl moieties are introduced through alkylation or nucleophilic substitution. Key intermediates include the hydroxylated naphthofuran intermediate and the morpholine-substituted benzyl derivative. Characterization of intermediates relies on NMR, IR, and mass spectrometry .
Q. Which spectroscopic methods are most reliable for confirming structural integrity?
High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for resolving stereochemistry and verifying functional group placement. IR spectroscopy confirms hydroxyl and carbonyl groups, while LC-MS or HRMS validates molecular weight and purity. X-ray crystallography may resolve ambiguous stereochemical configurations .
Q. How can researchers ensure purity during synthesis?
Common purification methods include column chromatography (silica gel, using ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Analytical HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed?
Optimize reaction conditions by varying solvents (e.g., DMF for polar intermediates or toluene for non-polar systems), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Kinetic studies using in-situ FTIR or GC-MS can identify side reactions, such as premature dehydroxylation or over-alkylation .
Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?
Re-evaluate docking parameters (e.g., force fields, solvation models) and validate target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use mutagenesis studies to confirm critical binding residues and compare results with analogous compounds .
Q. How can by-products from morpholine alkylation be minimized?
Employ controlled stoichiometry (1.2–1.5 equivalents of alkylating agent) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity. Monitor reaction progress via TLC and quench excess reagents with aqueous NaHCO₃ before extraction .
Q. What degradation pathways dominate under accelerated stability conditions?
Hydrolytic degradation of the ester group (pH-dependent) and oxidative cleavage of the morpholine ring are common. Forced degradation studies (40°C/75% RH, acidic/alkaline conditions) paired with LC-MS/MS can identify major degradation products, such as carboxylic acid derivatives or hydroxylated morpholine fragments .
Q. How should in vitro studies be designed to probe kinase inhibition mechanisms?
Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. Include positive controls (e.g., staurosporine) and assess selectivity via kinase profiling panels (≥50 kinases). Combine with cellular assays (e.g., Western blotting for phosphorylated targets) to validate target engagement .
Methodological Considerations
- Scale-up synthesis : Maintain enantiomeric purity by avoiding racemization-prone steps (e.g., high-temperature esterification). Use continuous-flow reactors for exothermic steps like Friedel-Crafts acylation .
- Data validation : Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) and replicate assays across independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
